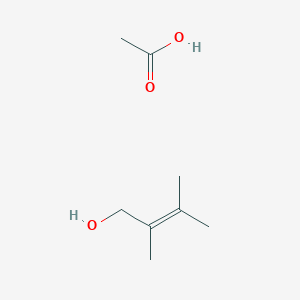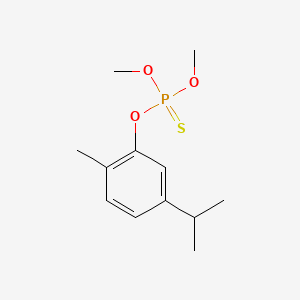
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester is an organophosphorus compound with the molecular formula C12H19O3PS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of phosphorus and sulfur atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-carvacryl O,O-dimethyl ester typically involves the reaction of carvacrol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Carvacrol} + \text{Dimethyl phosphorochloridothioate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorothioic acid, O-carvacryl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorothioic esters.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O-carvacryl O,O-dimethyl ester involves the inhibition of specific enzymes, particularly those involved in the breakdown of neurotransmitters. The compound interacts with the active site of the enzyme, preventing its normal function and leading to an accumulation of neurotransmitters. This mechanism is similar to other organophosphorus compounds, which act as acetylcholinesterase inhibitors.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Known for its use as a pesticide.
Phosphorodithioic acid, O,O-diethyl ester: Used in various industrial applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its versatility in different fields of research and industry highlights its importance as a valuable compound.
Eigenschaften
CAS-Nummer |
15043-63-7 |
|---|---|
Molekularformel |
C12H19O3PS |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
dimethoxy-(2-methyl-5-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O3PS/c1-9(2)11-7-6-10(3)12(8-11)15-16(17,13-4)14-5/h6-9H,1-5H3 |
InChI-Schlüssel |
GVNHAMVMELYILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)OP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


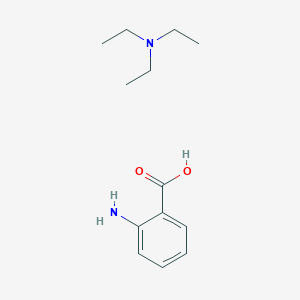

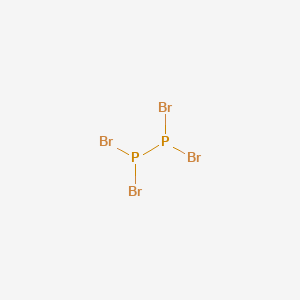
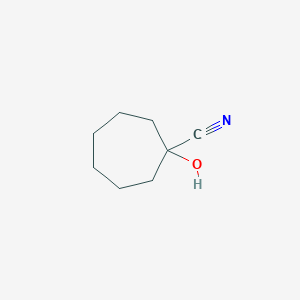
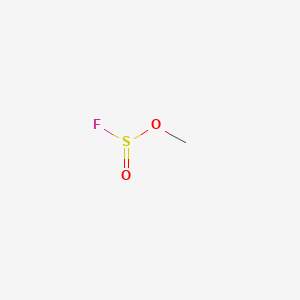
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
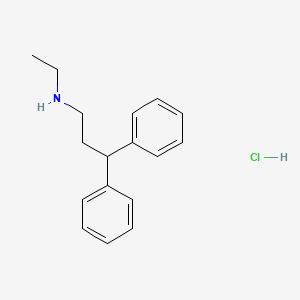

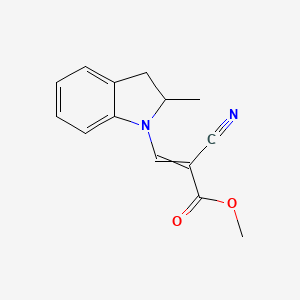
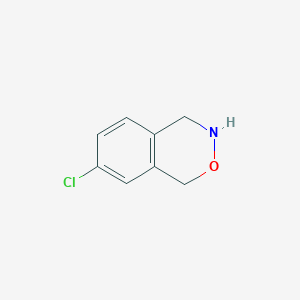

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
